REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([NH2:15])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:17]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([NH2:15])=[S:17])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCC(=O)N
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reflux condensing tube
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour under magnetic agitation
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and saturated NaHCO3 solution each of 15 ml
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate twice ×10 ml
|
Type
|
WASH
|
Details
|
washed with saturated brine twice ×15 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a solid crude product which
|
Type
|
CUSTOM
|
Details
|
was purified under a reduced pressure by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluted with petroleum ether and ethyl acetate at a ratio of 10:1 (V:V)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CCC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 68.8% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |